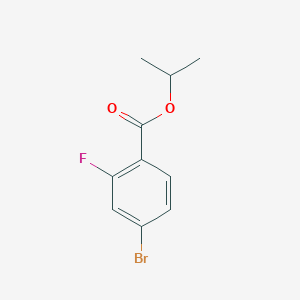

Isopropyl 4-bromo-2-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isopropyl 4-bromo-2-fluorobenzoate (I4BF) is an organic compound belonging to the family of brominated benzoates, which are widely used as intermediates in various chemical synthesis processes. I4BF has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmaceuticals. It has been found to exhibit interesting properties, such as high solubility in water and a low melting point, which make it a promising reagent for use in various chemical reactions.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis of Isopropyl 4-bromo-2-fluorobenzoate can be achieved through a two-step process involving the bromination of 2-fluorobenzoic acid followed by esterification with isopropyl alcohol.

Starting Materials

2-fluorobenzoic acid, bromine, isopropyl alcohol, sulfuric acid, sodium hydroxide, wate

Reaction

Step 1: Bromination of 2-fluorobenzoic acid, a. Dissolve 2-fluorobenzoic acid in glacial acetic acid, b. Add bromine dropwise with stirring until the solution turns yellow, c. Add sulfuric acid dropwise with stirring until the solution turns red, d. Heat the mixture at 80°C for 2 hours, e. Cool the mixture and pour it into ice-cold water, f. Collect the precipitate by filtration and wash with water, Step 2: Esterification with isopropyl alcohol, a. Dissolve the brominated product in isopropyl alcohol, b. Add sodium hydroxide and heat the mixture at reflux for 2 hours, c. Cool the mixture and acidify with hydrochloric acid, d. Collect the precipitate by filtration and wash with water, e. Recrystallize the product from ethanol to obtain pure Isopropyl 4-bromo-2-fluorobenzoate

Wissenschaftliche Forschungsanwendungen

Isopropyl 4-bromo-2-fluorobenzoate has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmaceuticals. It has been found to be useful in the synthesis of various compounds, such as heterocyclic compounds, which are important building blocks for the development of novel drugs. Additionally, Isopropyl 4-bromo-2-fluorobenzoate has been used as a catalyst in the synthesis of other compounds, such as polymers and polysaccharides.

Wirkmechanismus

The mechanism of action of Isopropyl 4-bromo-2-fluorobenzoate is not yet fully understood. However, it is believed that the bromine atom in the compound plays a role in its reactivity. It is thought that the bromine atom acts as a nucleophile, attacking the substrate molecule and forming a covalent bond with it. This covalent bond then facilitates the formation of other products from the reaction.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of Isopropyl 4-bromo-2-fluorobenzoate are not yet fully understood. However, it has been found to possess anti-inflammatory and anti-bacterial properties, which may be useful in the development of novel drugs. Additionally, it has been found to possess antioxidant properties, which may be useful in the prevention of cell damage caused by oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using Isopropyl 4-bromo-2-fluorobenzoate in laboratory experiments is its low melting point, which makes it easy to handle and use in reactions. Additionally, it is highly soluble in water, which makes it ideal for use in aqueous solutions. However, one of the main limitations of using Isopropyl 4-bromo-2-fluorobenzoate is its low reactivity, which can make it difficult to use in certain reactions.

Zukünftige Richtungen

For the study of Isopropyl 4-bromo-2-fluorobenzoate include further exploration of its potential applications in the fields of medicinal chemistry and drug development. Additionally, further research into its mechanism of action and biochemical and physiological effects may lead to the development of novel drugs or treatments. Finally, further research into its reactivity and solubility may lead to more efficient methods for synthesizing and purifying Isopropyl 4-bromo-2-fluorobenzoate.

Eigenschaften

IUPAC Name |

propan-2-yl 4-bromo-2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-6(2)14-10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDSWYPZHLAGPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=C(C=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 4-bromo-2-fluorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)